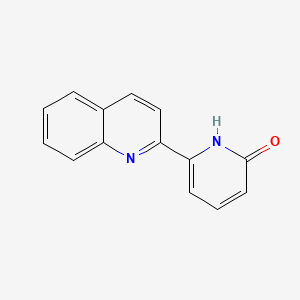

6-(Quinolin-2-yl)pyridin-2(1H)-one

説明

Importance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are a cornerstone of modern chemical research, forming the structural basis for a vast array of biologically active molecules and functional materials. nih.govsigmaaldrich.com Their prevalence is highlighted by the fact that a significant majority of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic scaffold. nih.gov The unique ability of the nitrogen atom to form hydrogen bonds and participate in various chemical interactions makes these compounds indispensable in drug design and medicinal chemistry. nih.gov

Beyond pharmaceuticals, nitrogen heterocycles are integral to agrochemicals, with over 70% of crop protection agents incorporating these structures. nih.gov Their applications also extend to materials science, where they are used as corrosion inhibitors, in the development of polymers, and as ligands in catalysis. nih.govsigmaaldrich.com The structural diversity and reactivity of nitrogen-based heterocycles ensure their continued prominence in the development of novel compounds with tailored properties. sigmaaldrich.com

The Quinolinone and Pyridinone Core Structures: A Brief Academic Overview

The molecular framework of 6-(Quinolin-2-yl)pyridin-2(1H)-one is a hybrid of two important heterocyclic cores: quinolinone and pyridinone.

Quinolinone , specifically the quinolin-2(1H)-one tautomer, is a bicyclic compound where a benzene (B151609) ring is fused to a pyridinone ring. rsc.orgsigmaaldrich.com This scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, anti-HIV, and antimicrobial properties. rsc.org The quinoline (B57606) core itself is a versatile building block, and its derivatives are the subject of extensive research. rsc.org

Pyridinone , a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, exists in different isomeric forms. acs.org Pyridin-2(1H)-one, the isomer present in the title compound, is a key pharmacophore that can act as both a hydrogen bond donor and acceptor. acs.org This dual capability makes it a valuable component in designing molecules that can effectively interact with biological targets. acs.org Pyridinone derivatives have demonstrated a broad spectrum of biological effects, including antitumor and anti-inflammatory activities. acs.org

Rationale for Comprehensive Investigation of this compound

The focused investigation of this compound is driven by its distinct molecular architecture and its demonstrated utility in specialized chemical transformations.

This compound possesses a unique structure where a quinoline moiety is directly linked to a pyridin-2(1H)-one ring at the 6-position. This arrangement creates a rigid, planar system with specific electronic and steric properties. The presence of multiple nitrogen atoms and a carbonyl group offers several potential sites for coordination and intermolecular interactions.

The general chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂O |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 6-(quinolin-2-yl)-1H-pyridin-2-one |

| Physical Form | Powder |

Data sourced from PubChem and commercial suppliers. nih.govnih.gov

While specific, detailed synthetic procedures for this exact compound are not extensively published in broad academic literature, methods for creating similar pyridine-quinoline hybrids and functionalizing quinolinone and pyridinone rings are well-established. rsc.orgresearchgate.net These include various coupling reactions and cyclization strategies, suggesting that this compound is synthetically accessible for research purposes. rsc.orgresearchgate.net

The primary and most well-documented application of this compound is in the field of catalysis. It has been successfully employed as a bidentate ligand in palladium-catalyzed C-H activation reactions. sigmaaldrich.comsigmaaldrich.com Specifically, it has been instrumental in the dehydrogenation of aliphatic carboxylic acids, a challenging transformation that it helps to facilitate. sigmaaldrich.comnih.gov Furthermore, a palladium complex with this ligand has been shown to effectively catalyze the hydroxylation of aryl C-H bonds using molecular oxygen as the oxidant. sigmaaldrich.com

The structural similarity of its core components to known bioactive molecules suggests potential for exploration in medicinal chemistry. The quinoline and pyridinone scaffolds are independently associated with a wide array of pharmacological activities. rsc.orgacs.org Hybrid molecules incorporating both quinoline and pyridine (B92270) or pyrimidine (B1678525) rings have been investigated as potential kinase inhibitors and agents to reverse multidrug resistance in cancer. acs.org The photophysical properties of related quinolinone derivatives have also been studied for applications in bio-imaging. These precedents indicate that this compound could serve as a scaffold for the development of new therapeutic agents or diagnostic tools, warranting further investigation into its biological activity.

特性

IUPAC Name |

6-quinolin-2-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-7-3-6-12(16-14)13-9-8-10-4-1-2-5-11(10)15-13/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWWWGPPLPBCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structural Determination

A thorough search for crystallographic data for 6-(Quinolin-2-yl)pyridin-2(1H)-one did not uncover any published studies. Therefore, a detailed analysis of its solid-state structure, as requested, cannot be provided. This includes the following sub-sections for which no specific data could be found:

Conformational Analysis and Planarity Assessment

While studies on related quinoline (B57606) and pyridine (B92270) derivatives reveal a variety of crystal packing motifs, including hydrogen bonding and π-π stacking, these findings cannot be directly extrapolated to this compound without experimental verification. helsinki.finih.govnih.goviucr.orgrsc.orgresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Similarly, a comprehensive search for published ¹H and ¹³C NMR spectroscopic data for this compound did not yield specific peak assignments or spectra. While NMR data for other quinolin-2(1H)-one and substituted pyridine compounds are available, this information is not directly applicable to the target compound of this article. rsc.orgrsc.org

Carbon (13C) NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and local electronic environment.

The analysis of ¹³C NMR spectra of related quinoline and pyridinone compounds reveals characteristic chemical shift ranges for the different carbon atoms. tsijournals.comresearchgate.net For example, in similar heterocyclic systems, the carbon atom of the carbonyl group (C=O) in the pyridinone ring typically appears at a downfield chemical shift due to the deshielding effect of the oxygen atom. The carbon atoms within the aromatic quinoline and pyridine rings resonate in the aromatic region of the spectrum.

The comparison of the ¹³C chemical shifts of this compound with those of model compounds, such as 2-aminopyridine (B139424) and its diacylated derivatives, can further confirm the predominant tautomeric form. psu.edu In the amide tautomer, the chemical shift of C-3 is influenced by the conjugation of the amino nitrogen's lone pair with the pyridine ring, a feature that is absent in the diacylated, non-planar counterparts. psu.edu

Interactive Data Table: Representative ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | 156.47 |

| C-6 | 156.06 |

| C-2' | 150.38 |

| C-4a' | 139.20 |

| C-8a' | 136.62 |

| C-4 | 136.34 |

| C-5' | 131.81 |

| C-7' | 128.89 |

| C-3 | 127.18 |

| C-6' | 126.73 |

| C-3' | 121.12 |

| C-5 | 119.84 |

Note: The chemical shifts are for a related compound, 6,6′-Di-(8″-quinoline)-2,2′-bipyridine, and are provided for illustrative purposes of the types of signals observed in such structures. mdpi.com The specific shifts for this compound may vary.

Multi-Dimensional NMR Techniques

To further elucidate the complex structure and confirm the assignments of proton and carbon signals, multi-dimensional NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. nih.gov

An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in both ¹H and ¹³C spectra. nih.gov HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of the different fragments of the molecule.

For a molecule like this compound, an HMBC spectrum would show correlations between the protons of the quinoline ring and the carbons of the pyridinone ring, and vice-versa, confirming the linkage between these two heterocyclic systems. These 2D NMR techniques are essential for the complete and accurate structural characterization of complex organic molecules. nih.govrsc.org

15N NMR for Nitrogen Environment Probing

Nitrogen-15 (¹⁵N) NMR spectroscopy offers a direct way to probe the electronic environment of the nitrogen atoms within this compound. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state, the nature of their substituents, and their involvement in hydrogen bonding or coordination.

In related systems, ¹⁵N NMR has been used to study the coordination of nitrogen-containing ligands to metal ions. researchgate.net The coordination shift, which is the difference in the ¹⁵N chemical shift between the complex and the free ligand, provides information about the nature of the metal-ligand bond. researchgate.net For this compound, ¹⁵N NMR could be used to distinguish between the pyridinic nitrogen of the quinoline ring and the amide-like nitrogen of the pyridinone ring. The chemical shift of the pyridinone nitrogen would be particularly informative regarding the tautomeric equilibrium, as its value would differ significantly between the pyridin-2(1H)-one and the pyridin-2-ol forms.

Paramagnetic NMR Techniques for Solution Structure

Paramagnetic NMR techniques can provide unique structural information about molecules in solution, especially for systems that are difficult to crystallize or for studying dynamic processes. nih.gov These methods rely on the introduction of a paramagnetic center, such as a lanthanide ion or a stable radical, which induces significant changes in the NMR spectrum of the molecule of interest. nih.gov

The paramagnetic effects, which include pseudocontact shifts and paramagnetic relaxation enhancement, are distance-dependent and can be used to derive structural restraints. nih.gov For this compound, a paramagnetic probe could be introduced, for example, by chelation to the nitrogen atoms. The resulting paramagnetic shifts and broadening of the NMR signals could then be used to determine the three-dimensional structure of the molecule in solution. This approach is particularly valuable for understanding the conformation and dynamics of flexible molecules. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for the predominant tautomeric form.

The presence of a strong absorption band in the region of 1640-1680 cm⁻¹ is characteristic of a carbonyl (C=O) stretching vibration, which confirms the existence of the pyridin-2(1H)-one structure. nih.govnist.govnih.gov Additionally, a broad absorption band in the region of 3000-3400 cm⁻¹ would indicate the presence of an N-H stretching vibration, further supporting the amide-like structure. The absence of a strong, sharp O-H stretching band around 3500-3700 cm⁻¹ would argue against the presence of a significant amount of the pyridin-2-ol tautomer. The IR spectra of related compounds, such as 2(1H)-pyridinone itself, show these characteristic bands. nist.gov The fingerprint region of the spectrum, typically below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule and can be used for identification purposes. acs.org

UV-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions within the aromatic quinoline and pyridinone ring systems.

The position and intensity of these absorption bands are sensitive to the solvent polarity and the tautomeric form of the molecule. nih.gov The UV-Vis spectrum of the pyridin-2(1H)-one tautomer would differ from that of the pyridin-2-ol tautomer due to the differences in their conjugated systems. nist.gov By comparing the experimental spectrum with those of model compounds, it is possible to gain further evidence for the predominant tautomer in solution.

Fluorescence spectroscopy can provide additional insights into the photophysical properties of the molecule. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, and the emission spectrum can be used to study its excited state properties. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can also be determined. nih.gov Studies on related pyridinone derivatives have shown that their absorption and emission properties can be tuned by the introduction of different substituents. nih.govresearchgate.net

Electronic Transitions and Absorption Maxima Analysis

The electronic absorption spectra of quinoline derivatives, including this compound, are characterized by transitions occurring within the ultraviolet-visible (UV-Vis) region. These absorptions are primarily attributed to π → π* and n → π* electronic transitions within the conjugated aromatic system. The absorption spectra of quinoline and its derivatives typically fall within the 280 to 510 nm range. researchgate.net

For similar quinoline derivatives, the absorption bands observed at lower wavelengths are generally assigned to the π-π* transitions of the quinoline and pyridine rings. researchgate.net More specifically, in related compounds, transitions involving the promotion of an electron from a non-bonding orbital to an antibonding π* orbital (n → π* transitions) are also observed and tend to have lower molar absorptivities. libretexts.org The interaction of the lone pair of electrons on the nitrogen atom with the solvent can lead to a blue shift (a shift to higher energy and shorter wavelengths) for these n → π* transitions, particularly in polar solvents. libretexts.org

The absorption maxima (λmax) are influenced by the electronic nature of substituents on the quinoline and pyridinone rings. Theoretical and experimental studies on analogous quinoline derivatives show that the calculated absorption maxima can range from 327 nm to 340 nm. researchgate.netresearchgate.net These transitions are often characterized as intramolecular charge transfer (ICT) states, where electron density is redistributed across the molecule upon excitation. researchgate.net The specific positioning of the quinolinyl group on the pyridinone ring, as well as the solvent environment, plays a crucial role in determining the precise energy and intensity of these electronic transitions. researchgate.netresearchgate.net

| Compound Type | Typical Absorption Range (nm) | Attributed Transitions |

|---|---|---|

| Quinoline Derivatives | 280 - 510 researchgate.net | π → π, n → π researchgate.netlibretexts.org |

| Substituted Quinolines | 327 - 340 researchgate.netresearchgate.net | Intramolecular Charge Transfer (ICT) researchgate.net |

Fluorescence Emission and Quantum Yield Determinations

Quinoline-based molecules are known for their fluorescent properties, exhibiting efficient electron-transporting capabilities, thermal and redox stability, and often high photoluminescence quantum yields. researchgate.net The fluorescence of this compound arises from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀).

The emission maxima for related quinoline compounds have been observed in the range of 389 to 407 nm. researchgate.netresearchgate.net The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For some novel 2-quinolinone derivatives, fluorescence quantum yields have been reported to be as low as 2.3%, indicating that a significant portion of the absorbed energy is dissipated through non-radiative pathways. depaul.edu However, other derivatives can exhibit much higher quantum yields, with values up to 0.72 having been reported. nih.gov The quantum yield is highly dependent on the molecular structure and the surrounding environment. nih.govresearchgate.net

The determination of fluorescence quantum yields is often performed using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate. nih.gov

| Compound Type | Emission Maxima Range (nm) | Reported Quantum Yields (ΦF) |

|---|---|---|

| Quinoline Derivatives | 389 - 407 researchgate.netresearchgate.net | Varies significantly researchgate.netdepaul.edunih.gov |

| Substituted Pyridin-1(2H)-ylacrylates | 466 - 490 nih.gov | 0.04 - 0.72 nih.gov |

| A 2-Quinolinone Derivative (PAV-5) | Not Specified | 2.3% depaul.edu |

Solvatochromism and Solvent Effects on Photophysical Properties

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a prominent feature of this compound and related compounds. This phenomenon provides valuable insights into the nature of the electronic transitions and the charge distribution in the ground and excited states.

Both the absorption and emission maxima of quinoline derivatives exhibit a bathochromic (red) shift as the polarity of the solvent increases. researchgate.netresearchgate.net This shift indicates that the excited state is more polar than the ground state, and is thus stabilized to a greater extent by polar solvents. researchgate.net This behavior is characteristic of molecules with intramolecular charge transfer (ICT) character. researchgate.net The effect of the solvent on the photophysical properties of similar compounds has been extensively studied, with strong solvatochromic emission being a key observation. researchgate.net For instance, the S1 lifetime of a related compound, 1-methyl-2(1H)-pyrimidinone, is significantly affected by the solvent, ranging from 40 picoseconds in 1,4-dioxane (B91453) to 400 picoseconds in water. researchgate.net

The Lippert-Mataga equation is often used to analyze the solvatochromic shifts and to estimate the change in dipole moment upon excitation. In some cases, a modified Lippert equation that includes a term for the acidity of the solvent is necessary to fully explain the observed data. nih.gov

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect.

While direct studies on the AIE properties of this compound are not extensively reported, related quinoline and pyridine derivatives have been shown to exhibit AIE. For example, protonation of simple pyridines with a strong acid can induce AIE. rsc.org Also, a quinoline derivative, 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline, displays AIE properties, with its fluorescence color changing from blue to green and then yellow as the water fraction in a THF/water mixture increases. researchgate.net The mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

The AIE phenomenon has been observed in various pyridinium (B92312) and quinoline-based systems, including those based on tetraphenylethylene (B103901) (TPE) where phenyl rings are replaced by pyridine. rsc.org In some cases, the formation of intermolecular π+–π interactions between neighboring luminophore molecules in the crystal lattice is crucial for efficient AIE. rsc.org

Computational and Theoretical Investigations of 6 Quinolin 2 Yl Pyridin 2 1h One

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular properties. nih.govscirp.org These studies are typically performed using software packages like Gaussian, employing specific functionals and basis sets, such as the B3LYP functional with a 6-31G or 6-311G basis set, to solve the Schrödinger equation approximately. nih.govinformaticsjournals.co.in For quinoline (B57606) and its derivatives, DFT has been successfully used to determine kinetic and thermodynamic stability, analyze molecular interactions, and evaluate electronic and optical properties. nih.gov

A fundamental step in any computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure, or equilibrium geometry. For complex molecules like quinoline derivatives, this is achieved by finding a minimum on the potential energy surface. nih.gov The optimization of 6-(Quinolin-2-yl)pyridin-2(1H)-one would involve calculating bond lengths, bond angles, and dihedral (torsion) angles that define its shape.

While specific experimental crystal structure data for this compound is not available in the provided search results, DFT calculations serve to predict these parameters. For instance, a computational study on a related, more complex quinolin-2(1H)-one derivative, 4-(2-(1H-imidazol-1-yl)-1-(2-oxo-2H-chromen-3-yl)ethoxy)quinolin-2(1H)-one (4HCQ), using the B3LYP/6-311G method, provides an example of the type of data generated. informaticsjournals.co.in The results from such a study would typically be presented in a table format, detailing the key geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for a Quinolin-2(1H)-one Derivative (4HCQ) Calculated via DFT. informaticsjournals.co.in (Note: This data is for a related compound and serves as an example of typical DFT results.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-H | 1.082 - 1.097 Å |

| C-C (aromatic) | 1.374 - 1.450 Å | |

| C-N | 1.350 - 1.400 Å | |

| C=O | ~1.230 Å | |

| Bond Angles | C-C-C (in ring) | ~120° |

| C-N-C (in ring) | ~118° - 122° | |

| Dihedral Angles | Defines planarity | ~0° or ~180° for planar systems |

These calculated geometries show good agreement with experimental data where available for similar compounds. scirp.orgresearchgate.net The planarity of the quinoline and pyridinone ring systems is a key feature, influencing the electronic properties of the molecule.

Beyond geometry, DFT is crucial for understanding the distribution of electrons within the molecule, which dictates its chemical behavior.

Frontier Molecular Orbital (FMO) theory is essential for analyzing the chemical stability and reactivity of a molecule. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.govschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. schrodinger.comlibretexts.org This energy can also determine the wavelengths of light a compound absorbs, which is crucial for understanding its photophysical properties. schrodinger.com

For quinoline derivatives, the charge density of the HOMO and LUMO is often distributed across different parts of the molecule. rsc.org For example, in some derivatives, the HOMO density might be concentrated on the quinoline moiety, while the LUMO density is on the substituted pyridine (B92270) ring, indicating a potential for intramolecular charge transfer upon excitation. rsc.org

Calculations on related quinolin-2(1H)-one derivatives show HOMO-LUMO gaps typically in the range of 3.8 to 5.3 eV, indicating relatively stable structures. informaticsjournals.co.inthaiscience.info

Table 2: Illustrative FMO Energies and Properties for a Quinolin-2(1H)-one Derivative (4HCQ). informaticsjournals.co.in (Note: This data is for a related compound and serves as an example of typical DFT results.)

| Parameter | Value (eV) |

| EHOMO | -6.131 |

| ELUMO | -1.926 |

| HOMO-LUMO Gap (ΔE) | 4.205 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgthaiscience.info The MEP map displays color-coded regions on the molecule's surface.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. thaiscience.inforesearchgate.net

Blue regions indicate positive electrostatic potential, are electron-poor, and are favorable sites for nucleophilic attack. researchgate.net

Green regions represent neutral or weakly interacting areas. researchgate.net

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the oxygen atom of the pyridinone carbonyl group, identifying them as key sites for hydrogen bonding and electrophilic interactions. rsc.org Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the pyridinone ring. rsc.org

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule, including lone pairs and bond orbitals. wikipedia.org It goes beyond the delocalized molecular orbitals to describe localized bonds and interactions. wikipedia.org A key aspect of NBO analysis is the study of hyperconjugation, which involves delocalizing interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgwisc.edu

For this compound, NBO analysis would reveal strong intramolecular hyperconjugative interactions, such as those between the lone pair of the quinoline nitrogen and the π* anti-bonding orbitals of the aromatic system, or between the pyridinone oxygen lone pair and adjacent π* orbitals. These delocalizations are crucial for the stability and planarity of the heterocyclic rings.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. nih.govinformaticsjournals.co.in These indices help to predict whether a molecule will act as an electrophile (electron acceptor) or a nucleophile (electron donor) in a reaction.

Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." informaticsjournals.co.inthaiscience.info

Electronegativity (χ): The power of an atom or group to attract electrons. Calculated as -(EHOMO + ELUMO) / 2. informaticsjournals.co.in

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. Calculated as ω = χ² / (2η). informaticsjournals.co.inthaiscience.info

Nucleophilicity Index (Nu): A measure of nucleophilic character. thaiscience.info

Table 3: Illustrative Global Chemical Reactivity Descriptors for a Quinolin-2(1H)-one Derivative (4HCQ). informaticsjournals.co.in (Note: This data is for a related compound and serves as an example of typical DFT results.)

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.103 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.029 |

| Chemical Potential (μ) | -χ | -4.029 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.863 |

These indices provide a powerful framework for comparing the reactivity of different quinoline derivatives and for understanding the electronic factors that govern their chemical behavior. nih.govthaiscience.info

Spectroscopic Property Predictions

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound, these predictions are crucial for understanding its behavior and identifying its characteristic spectral signatures.

Theoretical NMR Chemical Shift Calculations (1H, 13C, 15N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within Density Functional Theory (DFT), allow for the prediction of ¹H, ¹³C, and ¹⁵N chemical shifts. tsijournals.com These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus.

For this compound, theoretical calculations would predict a distinct set of chemical shifts for the protons and carbons of both the quinoline and pyridinone rings. The chemical environment of each nucleus, influenced by factors like electron density, ring currents from the aromatic systems, and through-space interactions, dictates its shielding and, consequently, its chemical shift. rsc.orgresearchgate.net The proton on the pyridinone nitrogen, for example, is expected to show a characteristic downfield shift due to its acidic nature and involvement in potential hydrogen bonding. rsc.orgnih.gov Similarly, the ¹⁵N chemical shifts would be sensitive to the electronic environment and tautomeric form of the molecule. Comparing calculated shifts with experimental data can confirm the dominant tautomer in solution and provide a detailed assignment of the NMR spectrum. tsijournals.com

Table 1: Exemplary Theoretical NMR Chemical Shift Predictions for this compound (Note: The following values are illustrative, based on typical ranges for quinoline and pyridone systems, as specific calculated data for the target compound is not available in the cited literature.)

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Pyridinone NH) | 11.0 - 13.0 | Broad singlet, sensitive to solvent and concentration. |

| ¹H (Quinoline/Pyridine) | 6.5 - 9.0 | Complex multiplet pattern in the aromatic region. |

| ¹³C (Pyridinone C=O) | 160 - 165 | Characteristic downfield shift for a carbonyl carbon in a lactam. |

| ¹³C (Quinoline/Pyridine) | 115 - 150 | A series of signals corresponding to the aromatic carbons. |

| ¹⁵N (Pyridinone NH) | 140 - 160 | Dependent on hydrogen bonding and tautomeric form. |

| ¹⁵N (Quinoline N) | 280 - 320 | Typical range for a nitrogen in an aromatic heterocycle. |

Simulated UV-Vis Spectra and Electronic Transitions

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band, and identifies the molecular orbitals involved (e.g., HOMO to LUMO transitions). nih.govionicviper.org

For this molecule, the UV-Vis spectrum is expected to be dominated by π–π* transitions within the extensive conjugated system formed by the quinoline and pyridinone rings. nih.gov TD-DFT simulations can predict the wavelength of maximum absorption (λ_max) and help assign the specific electronic transitions responsible for the observed spectral features. researchgate.netyoutube.com These simulations are invaluable for understanding how structural modifications or changes in the solvent environment might alter the color and photophysical properties of the compound.

Table 2: Representative TD-DFT Output for Simulated Electronic Transitions (Note: This table illustrates the type of data generated by TD-DFT calculations; specific values for the target compound require a dedicated computational study.)

| Transition | Excitation Energy (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | ~350-400 | > 0.1 | HOMO → LUMO (π–π) |

| S₀ → S₂ | ~300-340 | > 0.1 | HOMO-1 → LUMO (π–π) |

| S₀ → S₃ | ~270-290 | > 0.05 | HOMO → LUMO+1 (π–π*) |

Harmonic Vibration Frequencies (IR/Raman Predictions)

Theoretical calculations of harmonic vibrational frequencies using DFT provide a predicted infrared (IR) and Raman spectrum. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be determined. rsc.org These calculations are instrumental in assigning the bands observed in experimental IR and Raman spectra to specific molecular motions, such as C=O stretching, N-H bending, or aromatic ring vibrations. researchgate.net

For this compound, key predicted vibrations would include a strong IR absorption band for the carbonyl (C=O) stretch of the pyridinone ring, typically around 1650-1690 cm⁻¹. The N-H stretching vibration would appear at a higher frequency, often above 3000 cm⁻¹. Vibrations associated with the quinoline and pyridine rings would populate the fingerprint region (below 1600 cm⁻¹). researchgate.netresearchgate.net Comparing the computed spectrum with experimental data helps to confirm the molecular structure and provides insight into intramolecular interactions like hydrogen bonding. nih.gov

Tautomeric Equilibria and Proton Transfer Mechanisms

The structure of this compound is conducive to fascinating tautomeric and proton transfer dynamics, which can be explored in detail through computational modeling.

Ground-State Tautomerism

This molecule can exist in at least two tautomeric forms in its ground electronic state: the pyridin-2(1H)-one (lactam) form and the 6-(quinolin-2-yl)-2-hydroxypyridine (lactim) form. Computational studies on similar systems, such as quinolin-2(1H)-one, have shown that the lactam form is generally the more stable tautomer, particularly in non-polar solvents and the solid state, often due to stabilization through the formation of hydrogen-bonded dimers. researchgate.net

Quantum chemical calculations can quantify the relative energies of the lactam and lactim tautomers. By computing the Gibbs free energies of each form, it is possible to predict the equilibrium constant and determine the predominant species under different conditions (e.g., in the gas phase or in various solvents, modeled using implicit or explicit solvent models). mdpi.comresearchgate.net For this compound, it is highly probable that the pyridinone (lactam) form is the thermodynamically favored tautomer in the ground state.

Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from a donor to an acceptor group within the same molecule upon photoexcitation. nih.govacs.org This process often results in a large Stokes shift, a significant difference between the absorption and emission maxima, which is a desirable property for applications like molecular probes and laser dyes. acs.org

In this compound, the geometry is suitable for ESIPT. Upon excitation with light, the acidity of the pyridinone N-H group and the basicity of the quinoline nitrogen atom are expected to increase. This can trigger the ultrafast transfer of the proton from the pyridinone nitrogen to the quinoline nitrogen. nih.govrsc.org This transfer creates a new, transient keto-type tautomer in the excited state, which is responsible for the fluorescence emission. The molecule then relaxes back to the ground state, and a rapid reverse proton transfer restores the original, more stable lactam form. acs.org

Computational modeling using TD-DFT can map the potential energy surfaces of both the ground and excited states. nih.gov These calculations can determine if the ESIPT process is barrierless or involves a small energy barrier, providing crucial insights into the kinetics and efficiency of the proton transfer. nih.govrsc.org The study of related hydroxyquinoline systems confirms that such intramolecular proton transfer is a key de-excitation pathway. mdpi.comacs.org

Aromaticity Changes in (Quasi)rings (HOMA, NICS parameters)

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems like the quinoline and pyridinone rings in this compound. Computational chemistry provides quantitative measures to assess aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This method evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to or below 0 suggest a non-aromatic or anti-aromatic character. For this compound, HOMA analysis would quantify the aromaticity of the benzene (B151609) and pyridine rings within the quinoline moiety and the pyridinone ring. Changes in these values upon electronic excitation or substitution could reveal shifts in electron delocalization.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom (a point with no basis functions or electrons) at the center of a ring and computing its magnetic shielding. A negative NICS value (e.g., NICS(0) for the ring plane or NICS(1) for 1 Å above the plane) indicates a diatropic ring current, characteristic of an aromatic system. A positive value signifies a paratropic current, typical of anti-aromaticity. NICS calculations would be instrumental in probing the local aromatic character of each ring in the compound.

Solvent Effect Modeling (e.g., IEFPCM)

The properties of a molecule can be significantly influenced by its environment. Solvent effect modeling computationally simulates these interactions.

Integral Equation Formalism Polarizable Continuum Model (IEFPCM): IEFPCM is a widely used implicit solvation model. It treats the solvent as a continuous dielectric medium rather than individual molecules, which offers a good balance between accuracy and computational cost. In this model, the solute is placed in a cavity within the solvent continuum, and the solute-solvent interactions are calculated based on the polarization of the medium. For this compound, IEFPCM calculations could be used to predict how its geometry, stability, and electronic spectra change in different solvents, which is crucial for understanding its behavior in solution-phase applications.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is a powerful and common method for investigating the electronic excited states of molecules. It is often used to simulate UV-Vis absorption spectra and to understand photochemical processes. nih.gov

For this compound, TD-DFT calculations would provide:

Vertical Excitation Energies: The energies required to promote an electron from the ground state to various excited states without changing the molecular geometry. These correspond to the absorption maxima in an electronic spectrum.

Oscillator Strengths: A measure of the probability of a given electronic transition. Transitions with high oscillator strengths are intense, while those with zero oscillator strength are "dark" or forbidden.

Nature of Transitions: Analysis of the molecular orbitals involved in the transitions (e.g., HOMO to LUMO) reveals their character, such as π→π* or n→π* transitions, which is fundamental to understanding the molecule's photophysics.

Non-Covalent Interaction (NCI) Analysis and Topological Studies

Non-covalent interactions (NCIs) are critical for understanding molecular recognition, crystal packing, and supramolecular assembly. NCI analysis provides a visual and quantitative way to study these weak interactions.

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative. Plotting RDG against the electron density allows for the visualization and characterization of non-covalent interactions. nih.gov

Visualization: RDG analysis generates 3D isosurfaces in molecular space. These surfaces are typically color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix.

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weak, delocalized interactions such as van der Waals forces.

Red surfaces signify repulsive interactions, like steric clashes in crowded regions. For this compound, this analysis would reveal intramolecular hydrogen bonds and steric effects between the quinoline and pyridinone rings.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a scalar field that provides a measure of the probability of finding an electron in the neighborhood of a reference electron. nih.gov It is a powerful tool for interpreting chemical bonding in a chemically intuitive way.

Analysis: ELF values range from 0 to 1. High ELF values (close to 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. By analyzing the topology of the ELF field, one can partition the molecular space into basins corresponding to these chemical features, providing a "faithful visualization of VSEPR theory in action". nih.gov For the title compound, ELF would clearly delineate the covalent framework and the locations of nitrogen lone pairs.

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another scalar field used to visualize and analyze electron localization. It is based on the kinetic energy density. researchgate.net

Interpretation: LOL provides a clear picture of bonding regions and lone pairs. High LOL values indicate areas where electrons are highly localized. It is particularly effective at distinguishing different types of chemical bonds (single, double, triple) and visualizing π-electron delocalization. An LOL analysis of this compound would complement the ELF analysis, offering a detailed map of electron localization and bonding patterns within the molecule.

Non-Linear Optical (NLO) Property Predictions

A thorough review of scientific literature and computational chemistry databases reveals a notable absence of specific research dedicated to the non-linear optical (NLO) properties of this compound. While the broader class of quinoline and pyridine derivatives has been a subject of interest for their potential in NLO applications, direct computational or theoretical predictions for this particular compound are not publicly available.

For a molecule to exhibit significant NLO properties, it often possesses a non-centrosymmetric structure and a large dipole moment, facilitating intramolecular charge transfer. The structure of this compound, which combines a quinoline and a pyridinone moiety, suggests potential for such charge transfer. However, without specific theoretical studies, any discussion of its NLO properties remains speculative.

Reactivity Profile and Reaction Mechanisms of 6 Quinolin 2 Yl Pyridin 2 1h One

Catalytic Reaction Pathways Involving 6-(Quinolin-2-yl)pyridin-2(1H)-one as a Ligand

The utility of this compound is most prominently demonstrated in its application as a bidentate ligand in palladium-catalyzed reactions. The nitrogen atoms of the pyridine (B92270) and quinoline (B57606) rings, along with the pyridone oxygen, can coordinate with metal centers, influencing the steric and electronic environment of the catalyst and thereby directing the course of the reaction.

Research has established this compound as a key ligand for the palladium-catalyzed dehydrogenation of aliphatic carboxylic acids. sigmaaldrich.comnih.govnih.gov This transformation is a significant challenge in organic synthesis, and the development of effective catalytic systems is of considerable interest.

The primary role of the this compound ligand is to facilitate the activation of typically unreactive β-methylene C(sp³)–H bonds in aliphatic carboxylic acids. sigmaaldrich.comnih.gov This process, developed by the Yu lab, enables the direct synthesis of α,β-unsaturated carboxylic acids. The reaction demonstrates high chemoselectivity, targeting the carboxylic acid function even in the presence of other enolizable groups like ketones and esters. nih.govnih.gov This selectivity is a notable advantage over traditional desaturation methods that rely on enolate chemistry. nih.gov The ligand's structure is crucial; it forms a five-membered chelate with the palladium(II) catalyst, which is believed to be critical for promoting the preferential activation of C(sp³)–H bonds over other potentially reactive sites. nih.gov

Table 1: Palladium-Catalyzed Dehydrogenation of Various Carboxylic Acids using this compound as a Ligand

| Substrate Carboxylic Acid | Product (α,β-Unsaturated Carboxylic Acid) | Yield (%) |

| Cyclohexanecarboxylic acid | 1-Cyclohexene-1-carboxylic acid | 85 |

| 4-Phenylbutanoic acid | (E)-4-Phenylbut-2-enoic acid | 70 |

| 3-Cyclopentylpropanoic acid | (E)-3-Cyclopentylacrylic acid | 72 |

| 1-Adamantanecarboxylic acid | Not specified | 75 |

| 2-Methyl-2-phenylpropanoic acid | 2-Phenyl-2-propenoic acid | 80 |

Data compiled from supplementary information of ligand-controlled dehydrogenative reactions research. nih.gov

A key feature of the palladium-catalyzed dehydrogenation system employing the this compound ligand is its compatibility with molecular oxygen (O₂) as the terminal oxidant. sigmaaldrich.comnih.govnih.gov This makes the process more environmentally benign and economically viable compared to methods requiring stoichiometric amounts of chemical oxidants. The reaction mechanism involves the palladium catalyst cycling between its Pd(II) and Pd(0) oxidation states, with molecular oxygen serving to reoxidize Pd(0) back to the active Pd(II) species, allowing the catalytic cycle to continue.

The influence of the this compound ligand is most clearly defined in the context of dehydrogenative C-C bond formation, specifically the creation of a carbon-carbon double bond in α,β-unsaturated carboxylic acids. nih.govnih.gov The ligand's design is central to controlling this reactivity. By forming a stable complex with palladium, it acts as a "cooperating ligand," where the pyridone moiety is thought to assist in the C-H cleavage step via a concerted metalation-deprotonation (CMD) mechanism. uva.es This bifunctional role avoids the need for an external base to have a coordination site on the metal, which can be a challenge with chelating ligands. uva.es

While this ligand is pivotal for the dehydrogenative formation of C=C bonds, its application in other palladium-catalyzed C-C and C-N cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, is not extensively documented in the scientific literature. Research on related quinazolinone derivatives has shown that palladium catalysts with specific phosphine (B1218219) ligands like DavePhos can effectively promote both C-C and C-N bond formation.

Catalytic transfer hydrogenation is a crucial method for the reduction of unsaturated functionalities, including the N-heterocyclic cores of quinolines and pyridines, using a hydrogen donor molecule in place of gaseous hydrogen. rsc.orgnih.gov This strategy is widely employed to access biologically important saturated N-heterocycles. kit.edu

The field has seen the development of various effective catalysts, often based on noble metals like iridium and ruthenium, paired with a range of ligands. rsc.orgtcnj.eduacs.org For instance, iridium complexes with simple amide ligands have been shown to catalyze the transfer hydrogenation of quinolines using ethanol (B145695) as a renewable hydrogen source. kit.edu Similarly, ruthenium complexes featuring NNN pincer ligands or pyridylidene amides exhibit high activity for the transfer hydrogenation of ketones. nih.govacs.org The 2-pyridonate scaffold, a key component of this compound, is known to be a versatile platform in transfer hydrogenation catalysis, where the pyridinol form can participate in metal-ligand cooperativity to activate hydrogen donors. rsc.org

However, despite the relevance of the structural motifs, the specific use of this compound as a ligand in catalytic transfer hydrogenation processes has not been reported in the surveyed scientific literature.

Palladium-Catalyzed Dehydrogenation of Carboxylic Acids

Autoxidation Mechanisms of Related Quinolin-2(1H)-one Derivatives

Autoxidation refers to the oxidation of compounds by atmospheric oxygen at ambient temperatures, typically proceeding through a free-radical chain mechanism. wikipedia.org This process can lead to the degradation of many organic materials. wikipedia.org

Generally, the oxidative dehydrogenation of N-heterocycles is understood to be a radical-driven process, where reactive oxygen species like superoxide (B77818) (•O₂⁻) and hydroxyl radicals (•OH) are formed. researchgate.net For some N-heterocycles, like C-alkylpyrroles, the autoxidation is proposed to initiate via a charge-transfer mechanism. researchgate.net In certain synthetic contexts, the autoxidation of indole (B1671886) derivatives has been utilized in cascade reactions to produce complex quinoline structures. rsc.org These examples suggest that quinolin-2(1H)-one derivatives likely undergo autoxidation through pathways involving radical intermediates, although the precise mechanism and resulting products for this compound remain to be specifically elucidated.

Cyclization and Ring-Closing Reactions

While specific cyclization and ring-closing reactions involving this compound are not extensively documented, the synthesis of the core quinolin-2(1H)-one scaffold often involves such transformations. These methods provide insight into the potential reactivity of the compound and its derivatives in constructing more complex polycyclic systems.

One prominent method for synthesizing quinolin-2(1H)-ones is through the transition-metal-free cyclization of N-aryl-β-bromo-α,β-unsaturated amides. This reaction, promoted by a weak base like potassium carbonate under microwave irradiation, proceeds via a radical mechanism to yield the quinolinone ring system in high yields.

Another versatile approach involves the silver-catalyzed 6-endo-dig cycloisomerization of N-propargylated heterocyclic compounds. This method has been successfully employed to synthesize various annulated quinoline and pyridine derivatives. The reaction proceeds through the activation of the alkyne by the silver catalyst, followed by an intramolecular attack of the nitrogen atom to form the heterocyclic ring.

Palladium-catalyzed intramolecular C-H activation and annulation of pyridones represents another powerful strategy for constructing quinolinone frameworks. This reaction demonstrates good regioselectivity and functional group tolerance under mild conditions.

The following table summarizes various cyclization strategies employed in the synthesis of quinolinone and related heterocyclic systems, which could potentially be adapted for reactions involving this compound.

| Reaction Type | Catalyst/Promoter | Reactants | Product | Key Features |

| Radical Cyclization | K₂CO₃ (weak base) | N-aryl-β-bromo-α,β-unsaturated amides | Quinolin-2(1H)-ones | Transition-metal-free, microwave-assisted, high yields. |

| 6-endo-dig Cycloisomerization | Silver catalyst | N-propargylated heterocyclic compounds | Annulated quinoline and pyridine derivatives | Excellent yields, synthesis of bioactive compounds. |

| Intramolecular Annulation | Palladium catalyst | Pyridones | Substituted quinolinones | C-H activation, mild conditions, good regioselectivity. |

| nih.govtmc.edu-Rearrangement/Cyclization | Not specified in provided context | Not specified in provided context | Quinolinone-based polycyclic indoles | Enantioselective, stereocontrolled synthesis. nih.gov |

These methodologies highlight the potential for this compound to serve as a scaffold for the synthesis of more complex, fused heterocyclic systems through cyclization and ring-closing reactions.

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of this compound is an area of growing interest, largely due to the photoactive nature of its constituent aromatic systems, the quinoline and pyridinone rings. While direct studies on this specific compound are limited, research on related structures provides a basis for understanding its potential light-induced transformations and applications.

The structural motif of this compound, which features two interconnected nitrogen-containing heterocycles, is a common feature in the design of molecular photoswitches. These molecules can undergo reversible isomerization between two stable states upon irradiation with light of specific wavelengths, leading to a change in their physical and chemical properties.

Research into azoquinolines, where a quinoline moiety is attached to an azo group, has demonstrated their potential as multi-responsive molecular switches. tmc.edunih.gov The photoisomerization of the azo group can be controlled by various stimuli, including light, pH, and the presence of metal ions. tmc.edunih.gov This suggests that the quinoline portion of this compound could be a key component in the design of novel photoswitchable molecules.

Furthermore, studies on 2,2'-bipyridine (B1663995) derivatives, which share a similar bipyridyl core with the target compound, have shown reversible photochromism. nih.govresearchgate.net In the presence of a sulfur trioxide source, a 2,2'-bipyridine derivative undergoes a color change from yellow to magenta upon irradiation with 395 nm light, a process that is thermally reversible. nih.govresearchgate.net This photochromic behavior is attributed to the formation of a complex between the N-oxide of the bipyridine and sulfur dioxide. nih.govresearchgate.net

The following table summarizes the key features of related molecular photoswitches, indicating the potential for this compound in this area.

| Photoswitch Class | Photo-responsive Unit | Stimuli | Observed Change | Potential Relevance to this compound |

| Azoquinolines | Azo group attached to quinoline | Light, pH, metal ions | Reversible E/Z isomerization | The quinoline moiety can be a key component in multi-responsive photoswitches. tmc.edunih.gov |

| 2,2'-Bipyridine Derivatives | Bipyridine core | UV light (395 nm), SO₃ | Reversible color change (yellow to magenta) | The bipyridyl-like structure suggests potential for photochromic behavior. nih.govresearchgate.net |

The light-induced transformations in molecular photoswitches lead to significant changes in their physical and chemical properties. For instance, the isomerization of azoquinolines results in a change in their molecular geometry, which can be harnessed to control molecular recognition, self-assembly, and the function of molecular machines. tmc.edunih.gov

In the case of photochromic 2,2'-bipyridine derivatives, the light-induced color change is a direct consequence of a change in the electronic structure of the molecule. nih.govresearchgate.net This modulation of electronic properties by light is a fundamental principle in the development of photoswitchable materials and sensors. nih.govresearchgate.net

While experimental data on the light-induced modulation of properties for this compound is not available, the behavior of related compounds suggests that it could exhibit changes in properties such as:

Absorption and Emission Spectra: Light-induced isomerization or complex formation would likely alter the UV-Vis absorption and fluorescence emission spectra of the molecule.

Reactivity: The electronic and steric changes induced by light can modulate the reactivity of the quinoline and pyridinone rings.

Further research is required to explore and quantify the specific light-induced changes in the physical and chemical properties of this compound.

Advanced Applications in Materials Science and Photofunctional Systems

Catalytic Applications Beyond Organic Synthesis

While the primary catalytic applications of many quinoline-based ligands are in organic synthesis, their utility extends to other areas of catalysis, particularly in energy conversion technologies.

Photofunctional Materials

The inherent luminescent properties of the quinoline (B57606) and pyridine (B92270) ring systems make their hybrid structures prime candidates for the development of photofunctional materials.

Development of Luminescent Materials

Specific luminescent properties of 6-(Quinolin-2-yl)pyridin-2(1H)-one have not been detailed in available research. Nevertheless, related quinoline-pyridone derivatives show significant promise as luminescent materials. For example, some 2-pyridone derivatives, such as 3-cyano-4-methyl-6-phenyl-2-pyridone, exhibit strong blue emission upon photoexcitation and have been successfully incorporated as dopants in organic light-emitting diodes (OLEDs), achieving blue light emission with a maximum electroluminescence peak at approximately 456 nm. nih.gov Similarly, certain 2-styryl-8-hydroxyquinoline derivatives display blue-green luminescence. researchgate.net Ruthenium(II) complexes incorporating 2,6-di(quinolin-8-yl)pyridine ligands are also known to be emissive. researchgate.net The development of such materials is driven by their potential in various optoelectronic applications. rsc.org

Metal-Ion Recognition Systems

While there is no specific information on This compound as a metal-ion sensor, the quinoline moiety is a well-established platform for the design of fluorescent chemosensors. nanobioletters.comnih.gov The nitrogen atoms within the quinoline and pyridine rings can act as effective coordination sites for metal ions. nih.gov This has led to the development of numerous quinoline-based fluorescent sensors with high sensitivity and selectivity for specific metal ions, most notably Zn²⁺. nanobioletters.comnih.govnih.gov The sensing mechanism often involves a "turn-on" fluorescence response, where the binding of the metal ion enhances the fluorescence intensity of the molecule. nih.gov This process is often attributed to a chelation-enhanced fluorescence (CHEF) effect. nih.gov The detection limits of these sensors can be very low, in the micromolar range, which is below the World Health Organization's standards for drinking water in some cases. nih.gov

| Related Compound Type | Detected Ion | Sensing Mechanism | Key Observation |

| Quinoline-based chemosensor | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" |

| Quinoline-based supramolecular gel | Zn²⁺ | Ratiometric detection | Shift in emission wavelength |

| Alkylated quinoline-2-thiol (B7765226) derivatives | Various metals | Fluorescence quenching | Reduction in fluorescence |

This table is generated based on data from related compound studies.

Redox-Stable and Emissive Films via Electropolymerization

There is no available data on the electropolymerization of This compound . However, research on related compounds has demonstrated the feasibility of creating functional films through this method. Specifically, ruthenium(II) complexes of 2,6-di(quinolin-8-yl)pyridines, when functionalized with polymerizable groups like thiophene, can undergo electropolymerization. researchgate.net This process leads to the formation of thin, solid films on electrode surfaces that are both redox-stable and emissive. researchgate.net These films exhibit reversible redox switching of their optical properties, making them interesting for applications in smart materials and sensors. researchgate.net The resulting polymers can also feature switchable conductivities. researchgate.net

Electronic Devices and Molecular Switches

Direct applications of This compound in electronic devices or as molecular switches have not been reported. However, the broader family of quinoline derivatives has been explored for such purposes. Quinoline-based compounds are considered promising materials for the emission layers in organic light-emitting diodes (OLEDs) and have also been investigated for use in transistors. nih.gov The electron-accepting properties and distinct dipole moments of some quinoline derivatives make them suitable for intramolecular charge transfer (ICT) processes, a key principle in the design of molecular switches and other electronic components. rsc.org

Q & A

Q. What are the key synthetic routes for 6-(Quinolin-2-yl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkylation or Reformatsky-type condensation. For alkylation, competitive N1- and O2-alkylation often occurs, but regioselectivity can be controlled using specific reagents. For example, sodium salts in DMF favor N1-alkylation, while silver salts in benzene yield O2-alkylated products . A detailed procedure involves reacting 2-pyridinone with 2-chloro-3-(chloromethyl)-8-methylquinoline in DMF/THF under reflux, followed by purification via column chromatography . Optimization includes adjusting solvent polarity and temperature to enhance yield and selectivity.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Characterization typically involves:

- IR spectroscopy : To identify C=O, C=N, and C=C stretches (e.g., C=O at ~1650–1700 cm⁻¹) .

- ¹H NMR : To resolve aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and hydrogen-bonded hydroxyl signals .

- Mass spectrometry : To confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ at m/z corresponding to C₁₄H₁₀N₂O) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Key precautions include:

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosol inhalation.

- Spill management : Collect spills with absorbent materials and avoid dust generation .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation reactions be addressed?

- Methodological Answer : Regioselectivity depends on the choice of base and solvent. For N1-alkylation, use sodium salts in polar aprotic solvents like DMF. For O2-alkylation, employ silver salts in non-polar solvents (e.g., benzene). The Mitsunobu reaction can also bias product ratios by leveraging steric and electronic effects of the alcohol substrate . Monitoring reaction progress via TLC or HPLC ensures timely termination to minimize by-product formation.

Q. What methodologies are used to evaluate its biological activity, such as enzyme inhibition?

- Methodological Answer :

- DPP-4 inhibition assays : Use fluorogenic substrates (e.g., Gly-Pro-AMC) to measure enzyme activity in vitro. IC₅₀ values are determined by dose-response curves .

- Cellular models : Test glucose-dependent insulin secretion in pancreatic β-cells to validate incretin-mediated effects .

- Molecular docking : Perform computational modeling to predict binding interactions with target enzymes (e.g., HIV-1 reverse transcriptase) .

Q. How to resolve solubility issues in pharmacological assays?

- Methodological Answer : Low aqueous solubility can be mitigated by:

Q. How to analyze contradictory data in toxicity studies?

- Methodological Answer : Conflicting toxicity results may arise from differences in assay conditions (e.g., cell lines, exposure time). To resolve discrepancies:

- Standardize protocols : Follow OECD guidelines for acute toxicity testing (e.g., fixed dosing regimens in rodents).

- Dose-response analysis : Use Hill slopes to compare potency across studies.

- Mechanistic studies : Investigate metabolic pathways (e.g., CYP450-mediated detoxification) to explain species-specific variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。